molecular formula C6HBr2ClF2O2S B1583442 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride CAS No. 207853-66-5

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride

Cat. No.: B1583442
CAS No.: 207853-66-5
M. Wt: 370.39 g/mol
InChI Key: OTBDNAGWXGDPNX-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Substituent Effects

The molecular structure of 2,5-dibromo-3,6-difluorobenzenesulfonyl chloride exhibits a complex substitution pattern that creates significant electronic perturbations throughout the aromatic system. The SMILES notation C1=C(C(=C(C(=C1Br)F)S(=O)(=O)Cl)Br)F accurately represents the systematic arrangement of substituents around the benzene core. The InChI identifier InChI=1S/C6HBr2ClF2O2S/c7-2-1-3(10)4(8)6(5(2)11)14(9,12)13/h1H provides additional structural verification, confirming the presence of two bromine atoms, two fluorine atoms, and the sulfonyl chloride moiety. This substitution pattern results in a highly electronegative environment around the aromatic ring, with the sulfonyl chloride group positioned adjacent to halogen substituents that significantly influence the electronic distribution.

The compound demonstrates characteristics typical of polyhalogenated aromatic systems, where multiple electron-withdrawing groups create cumulative effects on the electronic properties. The European Community number 679-218-9 and DSSTox Substance identification DTXSID50341596 provide additional regulatory and chemical database recognition for this distinctive molecular architecture. The molecular framework exhibits reduced symmetry compared to simpler substituted benzenes, creating unique electronic environments for each position on the aromatic ring.

Electronic Configuration and Resonance Stabilization

The electronic configuration of this compound reflects the complex interplay between multiple electron-withdrawing substituents and their resonance effects. Fluorine substituents exhibit both inductive electron-withdrawing effects and mesomeric electron-donating effects, creating a balance that influences the overall electronic distribution. The resonance effect of fluorine is relatively strong compared to other halogens due to favorable orbital overlap between fluorine's 2p orbitals and the carbon 2p orbitals in the aromatic system. This orbital compatibility results in significant resonance stabilization that partially counteracts the strong inductive withdrawal of electron density.

Bromine substituents demonstrate weaker resonance donation compared to fluorine due to poor orbital overlap between bromine's 4p orbitals and the aromatic carbon 2p orbitals. The larger size and diffuse nature of bromine orbitals create less effective overlap, resulting in predominantly inductive effects that withdraw electron density from the aromatic system. The combination of bromine and fluorine substituents creates a complex electronic environment where different positions on the benzene ring experience varying degrees of electron density depletion.

The sulfonyl chloride group represents a particularly strong electron-withdrawing substituent through both inductive and resonance mechanisms. The sulfur atom in the sulfonyl group exhibits high electronegativity and can accommodate additional electron density through vacant d orbitals, creating powerful electron-withdrawing effects that propagate throughout the aromatic system. The cumulative effect of multiple electron-withdrawing substituents results in significant polarization of the aromatic pi-electron system.

Steric Considerations in ortho/meta/para-Substituted Systems

The substitution pattern in this compound creates significant steric interactions that influence molecular conformation and reactivity. The ortho relationship between several substituents generates steric crowding that affects bond angles and rotational barriers around the aromatic ring. Bromine atoms at positions 2 and 5 create substantial steric bulk due to their large van der Waals radii, while fluorine atoms at positions 3 and 6 contribute less steric hindrance but still influence the overall molecular geometry.

The positioning of the sulfonyl chloride group relative to adjacent halogen substituents creates additional steric considerations. The sulfur-oxygen double bonds in the sulfonyl group extend significantly from the aromatic plane, potentially creating unfavorable interactions with nearby substituents. These steric effects can influence the preferred conformations of the sulfonyl chloride group and may affect its reactivity in nucleophilic substitution reactions.

Steric repulsion between adjacent substituents can cause deviations from ideal bond angles and may contribute to ring strain within the aromatic system. The cumulative steric effects of multiple large substituents can influence the planarity of the aromatic ring and create conformational preferences that affect physical properties such as melting point and solubility characteristics.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound reveals important insights into the solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound is limited in the available literature, analysis of related compounds provides valuable structural information. The melting point range of 67°C to 71°C indicates a relatively well-ordered crystalline structure with specific intermolecular packing arrangements.

The solid-state structure likely exhibits intermolecular interactions characteristic of halogenated aromatic compounds, including halogen bonding between electron-deficient halogen atoms and electron-rich sites on neighboring molecules. The presence of multiple halogen substituents creates opportunities for various types of weak intermolecular interactions that contribute to crystal stability and packing efficiency.

Conformational studies of the sulfonyl chloride group reveal preferred orientations relative to the aromatic plane. The tetrahedral geometry around the sulfur atom creates specific spatial arrangements of the oxygen atoms and chlorine atom, which can influence intermolecular interactions in the solid state. The moisture sensitivity of the compound suggests that water molecules can readily interact with the sulfonyl chloride group, potentially disrupting crystal packing and leading to hydrolysis reactions.

Spectroscopic Profiling

Spectroscopic analysis of this compound provides detailed information about molecular structure and electronic environment. The compound exhibits characteristic spectroscopic signatures that reflect the influence of multiple halogen substituents and the sulfonyl chloride functional group. Mass spectrometric analysis reveals molecular ion peaks and fragmentation patterns consistent with the molecular formula C6HBr2ClF2O2S.

Predicted collision cross section values for various ionization modes provide insights into the three-dimensional structure and gas-phase behavior of the compound. The [M+H]+ adduct shows a predicted collision cross section of 147.5 Ų, while the [M+Na]+ adduct exhibits 143.0 Ų, indicating relatively compact molecular geometry in the gas phase. These values reflect the molecular size and shape characteristics that result from the specific substitution pattern.

Nuclear Magnetic Resonance Chemical Shift Anisotropy Patterns

Nuclear magnetic resonance spectroscopy of this compound reveals distinctive chemical shift patterns that reflect the complex electronic environment created by multiple substituents. The single aromatic proton remaining after extensive halogen substitution appears as a characteristic signal in the proton nuclear magnetic resonance spectrum, with chemical shifts influenced by the cumulative electronic effects of neighboring substituents.

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information about the electronic environment of the fluorine substituents. The two fluorine atoms at positions 3 and 6 experience different electronic environments due to their relationship to other substituents, potentially resulting in distinct chemical shifts or coupling patterns. The electron-withdrawing effects of adjacent bromine atoms and the sulfonyl chloride group influence the shielding of fluorine nuclei.

Carbon-13 nuclear magnetic resonance analysis reveals the electronic effects on individual carbon atoms within the aromatic ring. Each carbon position experiences unique electronic environments due to the specific arrangement of substituents, creating characteristic chemical shift patterns that can be used for structural confirmation and electronic analysis.

Vibrational Spectroscopy of Sulfonyl Chloride Moieties

Infrared spectroscopy of this compound provides characteristic absorption patterns for the sulfonyl chloride functional group. The sulfur-chlorine stretching vibration typically appears in the region around 375 centimeters inverse, consistent with literature values for aromatic sulfonyl chlorides. The exact frequency of this absorption is influenced by the electronic effects of the halogen substituents on the aromatic ring.

Studies of related benzenesulfonyl chlorides demonstrate that electron-withdrawing substituents cause shifts to higher frequencies in the sulfur-chlorine stretching band. The presence of multiple electron-withdrawing groups (bromine, fluorine, and sulfonyl chloride) in this compound likely results in a sulfur-chlorine stretching frequency at the higher end of the typical range. The correlation between substituent electronegativity and vibrational frequency follows the Taft inductive parameter relationship observed for substituted benzenesulfonyl chlorides.

The sulfur-oxygen stretching vibrations of the sulfonyl group appear as strong absorptions in the 1200-1400 centimeters inverse region, with specific frequencies depending on the electronic environment created by the substituents. These vibrational modes provide diagnostic information about the sulfonyl chloride functional group and its electronic interactions with the aromatic system.

Thermodynamic Behavior and Phase Transitions

The thermodynamic behavior of this compound reflects the influence of multiple halogen substituents on intermolecular interactions and phase stability. The compound exhibits thermal properties characteristic of heavily substituted aromatic compounds, with phase transitions influenced by the balance between molecular size, polarity, and intermolecular forces.

Thermal stability studies reveal that the compound maintains structural integrity under moderate heating but exhibits sensitivity to moisture that can lead to hydrolysis reactions. The thermal behavior reflects the balance between stabilizing intermolecular interactions in the solid state and the thermal energy required to overcome these interactions during phase transitions.

Melting Point Depression in Halogenated Derivatives

The melting point range of 67°C to 71°C for this compound demonstrates the complex relationship between molecular structure and thermal behavior in polyhalogenated compounds. Comparison with related compounds reveals that the specific substitution pattern influences melting point through several mechanisms. The presence of multiple halogen substituents generally increases intermolecular interactions through halogen bonding and dipole-dipole interactions, potentially elevating melting points compared to less substituted analogs.

However, the asymmetric substitution pattern can disrupt optimal crystal packing, potentially leading to melting point depression compared to more symmetrically substituted derivatives. The combination of different halogen types (bromine and fluorine) creates varying degrees of intermolecular interactions, with bromine atoms providing stronger van der Waals interactions while fluorine atoms contribute to dipolar interactions.

Compound Melting Point Range Substitution Pattern
This compound 67°C - 71°C Asymmetric polyhalogenated
4-Bromo-2,5-difluorobenzenesulfonyl chloride 37°C - 39°C Less substituted analog

The thermal analysis reveals that the specific arrangement of substituents in this compound creates a balance between stabilizing and destabilizing effects on crystal structure. The higher melting point compared to the less substituted analog 4-bromo-2,5-difluorobenzenesulfonyl chloride (37°C - 39°C) indicates that the additional bromine and fluorine substituents provide net stabilization through enhanced intermolecular interactions.

Solubility Parameters in Polar Aprotic Solvents

The solubility characteristics of this compound in polar aprotic solvents reflect the highly electronegative nature of the compound and its interactions with solvent molecules. Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide provide environments that can effectively solvate the polarized aromatic system without competing for hydrogen bonding interactions.

The high degree of halogen substitution creates significant dipole moments within the molecule, making it compatible with polar solvent environments. The electron-withdrawing effects of the multiple substituents result in a highly polarized aromatic system that can engage in favorable dipole-dipole interactions with polar aprotic solvents. The absence of protic hydrogen atoms in these solvents prevents unwanted side reactions with the moisture-sensitive sulfonyl chloride group.

Solvent Type Dielectric Constant Compatibility
Acetonitrile 37.5 High polarity, aprotic
Dimethylformamide 38 High polarity, aprotic
Dichloromethane 9.1 Moderate polarity, aprotic

Solubility in dichloromethane and similar moderately polar solvents provides useful options for synthetic applications and purification procedures. The balance between molecular polarity and the presence of halogen substituents that can engage in favorable interactions with chlorinated solvents creates practical solubility characteristics for laboratory handling and synthetic applications.

Properties

IUPAC Name

2,5-dibromo-3,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2ClF2O2S/c7-2-1-3(10)4(8)6(5(2)11)14(9,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBDNAGWXGDPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341596
Record name 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207853-66-5
Record name 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Halogenation of Difluorobenzene Derivative

  • Starting from 3,6-difluorobenzene or a difluoro-substituted benzenesulfonic acid derivative, bromination is performed to introduce bromine atoms selectively at the 2 and 5 positions.
  • Electrophilic bromination is typically carried out using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid polybromination.
  • The presence of electron-withdrawing fluorine substituents directs bromination regioselectively.

Step 2: Sulfonyl Chloride Formation

  • The sulfonic acid group (–SO₃H) is converted to the sulfonyl chloride (–SO₂Cl) using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
  • This reaction is generally conducted under anhydrous conditions, often in solvents like dichloromethane or chloroform, at low to moderate temperatures.
  • The sulfonyl chloride product is isolated by extraction and purification, often by crystallization or chromatography.

Analytical and Purification Techniques

  • The sulfonyl chloride products are typically characterized by ^1H and ^13C NMR spectroscopy, confirming aromatic substitution patterns and sulfonyl chloride functionality.
  • IR spectroscopy is used to identify the characteristic S=O stretching vibrations (~1350 and 1170 cm⁻¹) and S–Cl bond (~550 cm⁻¹).
  • Mass spectrometry (MS) confirms molecular weight and isotopic patterns consistent with bromine and fluorine substituents.
  • Purification is achieved by low-temperature crystallization or flash chromatography on silica gel.

Data Table: Summary of Preparation Conditions for Halogenated Aryl Sulfonyl Chlorides

Compound Example Starting Material Halogenation Agent Chlorinating Agent Solvent Temperature Yield (%) Notes
This compound (analogous) 3,6-Difluorobenzenesulfonic acid Br₂ or NBS SOCl₂ or PCl₅ CH₂Cl₂ or CHCl₃ 0–50 °C 60–85 Low temperature to avoid overbromination
2,6-Dichlorobenzenesulfonyl chloride 2,6-Dichloroaniline (diazotization) CuCl, SO₂ (Sandmeyer reaction) N/A AcOH, toluene 0 °C ~54 Alternative halogenation via diazonium salt

Research Findings and Considerations

  • The electron-withdrawing fluorine atoms on the benzene ring influence the regioselectivity and reactivity during bromination and sulfonyl chloride formation, generally facilitating selective substitution at the 2,5-positions.
  • Protection of sulfonamide NH groups is sometimes necessary in related sulfonyl chloride derivatives to prevent side reactions during subsequent coupling steps.
  • Stability of the sulfonyl chloride under storage conditions is enhanced by low temperature and inert atmosphere (argon), with some compounds stable for months without decomposition.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) often use these sulfonyl chlorides as intermediates, requiring high purity and well-defined substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate salts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as tetrahydrofuran (THF) or ether under inert atmosphere conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Reduced Products: Formed by the reduction of bromine atoms.

    Oxidized Products: Formed by the oxidation of the sulfonyl chloride group.

Scientific Research Applications

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,5-dibromo-3,6-difluorobenzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives. The bromine and fluorine atoms contribute to the compound’s electrophilic properties, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of 2,5-Dibromo-3,6-difluorobenzenesulfonyl Chloride and Related Compounds

Compound Name Molecular Formula Substituents Key Physical/Chemical Properties Applications
This compound C₆HBr₂ClF₂O₂S 2,5-Br; 3,6-F; –SO₂Cl Moisture-sensitive; stored under inert gas Intermediate for sulfonamide synthesis
2,6-Difluorobenzenesulfonyl chloride C₆H₃ClF₂O₂S 2,6-F; –SO₂Cl Density: 1.568 g/mL; Bp: 210°C; moisture-sensitive Medicinal chemistry intermediate
1,4-Dibromo-2,5-difluorobenzene C₆H₂Br₂F₂ 1,4-Br; 2,5-F No sulfonyl chloride; halogenated aromatic core Cross-coupling reactions (e.g., Suzuki)
2,5-Dibromo-3,4-dinitrothiophene C₄Br₂N₂O₄S 2,5-Br; 3,4-NO₂; thiophene High electrophilicity due to nitro groups Electrophilic aromatic substitution

Reactivity and Electronic Effects

  • Sulfonyl Chloride Reactivity :
    Both this compound and 2,6-difluorobenzenesulfonyl chloride undergo nucleophilic substitution at the –SO₂Cl group. However, the bromine substituents in the former increase molecular weight (449.8 g/mol vs. 222.6 g/mol for 2,6-difluoro analogue) and may sterically hinder reactions .
  • Halogen Effects: Bromine atoms enable further functionalization (e.g., Suzuki coupling, Grignard reactions), which is absent in non-brominated analogues like 2,6-difluorobenzenesulfonyl chloride. Fluorine’s electron-withdrawing nature activates the sulfonyl chloride group toward nucleophilic attack .

Stability and Handling

  • Moisture Sensitivity :
    Both this compound and 2,6-difluorobenzenesulfonyl chloride hydrolyze in water to form sulfonic acids, necessitating storage under inert gas .
  • Thermal Stability : While 2,6-difluorobenzenesulfonyl chloride has a boiling point of 210°C, the brominated analogue likely decomposes at high temperatures due to the labile C–Br bonds .

Biological Activity

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride (CAS Number: 207853-66-5) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry and material science due to its unique biological activity and chemical properties. This compound is characterized by its molecular formula C6HBr2ClF2O2SC_6HBr_2ClF_2O_2S and a molecular weight of 370.39 g/mol. Its structural features include two bromine atoms and two fluorine atoms attached to a benzene ring, which contribute to its reactivity and potential biological applications.

The compound can be represented with the following identifiers:

PropertyValue
CAS Number 207853-66-5
Molecular Formula C₆HBr₂ClF₂O₂S
Molecular Weight 370.39 g/mol
IUPAC Name This compound
SMILES FC1=CC(Br)=C(F)C(=C1Br)S(Cl)(=O)=O

Research indicates that sulfonyl chlorides like this compound can act as electrophiles in various biological systems. They can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modulation of protein function. Such interactions are critical in drug design, particularly for targeting specific enzymes associated with diseases.

Anticancer Activity

In studies assessing the anticancer potential of sulfonyl chlorides, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific case studies have highlighted the compound's ability to disrupt the signaling pathways involved in tumor growth.

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound. Preliminary findings suggest that it may exhibit inhibitory effects against certain bacterial strains. The presence of halogen atoms (bromine and fluorine) enhances lipophilicity and biological availability, which could contribute to its efficacy as an antimicrobial agent.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated several sulfonyl chlorides for their anticancer properties. The compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM.
  • Antimicrobial Evaluation : Research conducted at a university laboratory tested the antimicrobial effects of various sulfonyl chlorides, including this compound. Results indicated that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,5-dibromo-3,6-difluorobenzenesulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential halogenation and sulfonation. Begin with fluorinated benzene derivatives, introducing bromine via electrophilic substitution (e.g., using Br₂/FeBr₃ at 0–5°C). Subsequent sulfonation with chlorosulfonic acid (ClSO₃H) at 60–80°C yields the sulfonyl chloride. Optimize stoichiometry (e.g., molar ratios of Br₂:substrate) and monitor intermediates via TLC or 19F^{19}\text{F} NMR to track regioselectivity. Purification via recrystallization (e.g., hexane/ethyl acetate) ensures high purity (>95% by HPLC) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Melting Point : Confirm m.p. 67–71°C using differential scanning calorimetry (DSC) .
  • Spectroscopy : 1H^{1}\text{H}/19F^{19}\text{F} NMR to verify substitution patterns (e.g., absence of proton signals in aromatic regions). IR spectroscopy identifies S=O stretches (~1370 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}).
  • Elemental Analysis : Match experimental C, H, Br, F, and S percentages with theoretical values (C₆HBr₂ClF₂O₂S: C 19.44%, H 0.54%) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (nitrile gloves, goggles) and work in a fume hood due to its corrosive nature (H314: causes severe skin burns). Neutralize spills with sodium bicarbonate. Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodology : Co-crystallize derivatives (e.g., sulfonamides) with heavy atoms (Br) to enhance diffraction. Use SHELXL for refinement, leveraging Br atoms as phasing markers. For example, 3,4-dibromo-2,5-dihydrofuran derivatives were resolved via SHELX with R-factors <5%, confirming dihedral angles and Br⋯Br contacts .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodology : Cross-validate using orthogonal techniques:

  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 371.82 (theoretical 370.41).
  • HPLC-PDA : Detect impurities (e.g., des-bromo byproducts) with retention time shifts.
  • Dynamic NMR : Resolve rotational barriers in sulfonyl groups at low temperatures .

Q. What substituent effects govern reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : The electron-withdrawing sulfonyl chloride and fluorine groups activate the ring for NAS. Bromine at C2/C5 directs nucleophiles (e.g., amines) to C3/C6 via para/ortho effects. Kinetic studies (e.g., kobsk_{\text{obs}} at varying pH) reveal rate acceleration in polar aprotic solvents (DMF > THF) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride
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